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Compound of Interest

Compound Name: 1,4-Dichloro-2,2-dimethylbutane

Cat. No.: B3190548

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Dichloro-2,2-
dimethylbutane

Introduction

1,4-Dichloro-2,2-dimethylbutane is a dihalogenated alkane of significant interest in the study
of reaction mechanisms and as a potential synthetic intermediate. Its structure, featuring a
neopentyl-like arrangement, introduces considerable steric hindrance that profoundly
influences its reactivity, particularly in nucleophilic substitution and elimination reactions. This
guide provides a comprehensive overview of the chemical properties and reactivity of 1,4-
dichloro-2,2-dimethylbutane, intended for researchers, scientists, and professionals in drug
development.

Chemical and Physical Properties

1,4-Dichloro-2,2-dimethylbutane is characterized by the presence of two chlorine atoms on a
six-carbon chain with a quaternary carbon at the C2 position. This structure is key to its
chemical behavior.

Identifiers and Molecular Data
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Property Value Source
1,4-dichloro-2,2-

IUPAC Name _ [1]
dimethylbutane

CAS Number 440680-51-3 [2][3]

Molecular Formula CeH12Cl2 [11[3114]

Molecular Weight 155.06 g/mol [1112]

Canonical SMILES cc(cy(ceccanccl [1]

InChl

InChl=1S/C6H12CI2/c1-6(2,5-
8)3-4-7/h3-5H2,1-2H3

[1]14]

InChlKey

KMPYOUUNAVKBPY-
UHFFFAOYSA-N

[1](21[4]

While specific experimental data for the physical properties of 1,4-dichloro-2,2-

dimethylbutane are not readily available, predictions can be made based on its structure and

comparison to similar compounds like 1,4-dichloro-2,3-dimethylbutane.[5][6]

Predicted Physical Properties

Property

Predicted Value

Notes

Boiling Point

~160-170 °C

Based on similar isomers like
1,4-dichloro-2,3-
dimethylbutane (166.7+8.0
°C).[5]

Density

~1.0 g/cm?3

Based on similar isomers like
1,4-dichloro-2,3-
dimethylbutane (1.026+0.06
g/cmd).[5]

Reactivity and Reaction Mechanisms

The reactivity of 1,4-dichloro-2,2-dimethylbutane is dominated by the steric hindrance

imposed by the 2,2-dimethyl (neopentyl) group. This structural feature makes it an excellent
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substrate for studying the competition between nucleophilic substitution and elimination
pathways.[2]

Nucleophilic Substitution Reactions

Due to the neopentyl-like structure, the primary halide at the C1 position is exceptionally
unreactive in bimolecular nucleophilic substitution (S(_N)2) reactions.[2] The bulky 2,2-dimethyl
arrangement sterically hinders the backside attack required for the S(_N)2 mechanism,
significantly slowing the reaction rate compared to less hindered primary alkyl halides.[2]

Despite the steric hindrance, monosubstitution can be achieved under specific conditions, such
as in the Finkelstein reaction.[2] Treating 1,4-dichloro-2,2-dimethylbutane with one equivalent
of sodium iodide in a polar aprotic solvent like dimethylformamide (DMF) can selectively
replace one chlorine atom.[2] This produces 1-chloro-4-iodo-2,2-dimethylbutane, a more
versatile intermediate, as the carbon-iodine bond is weaker and iodide is a better leaving

group, facilitating subsequent selective reactions at the C4 position.[2]

+ Nal
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Caption: Finkelstein reaction for monosubstitution.

Elimination Reactions
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The significant steric hindrance that disfavors S(_N)2 reactions makes elimination a competing
pathway, especially in the presence of a strong, non-nucleophilic base.[2] Elimination reactions,
such as E2, involve the removal of a proton from a carbon adjacent to the leaving group.[7][8]

In the case of 1,4-dichloro-2,2-dimethylbutane, elimination would likely proceed via an E2
mechanism with a strong base, leading to the formation of an alkene. According to Zaitsev's
rule, which states that the more substituted alkene is the major product, elimination would favor
the formation of 4-chloro-2,2-dimethyl-1-butene.[7][8]

Reactivity of 1,4-dichloro-2,2-dimethylbutane

E,4—dichIoro—2,2—dimethylbutana

S N2 E2

Click to download full resolution via product page

Caption: Competing substitution and elimination pathways.

Synthesis

The synthesis of 1,4-dichloro-2,2-dimethylbutane presents challenges. Direct free-radical
chlorination of 2,2-dimethylbutane is impractical as it would produce a mixture of chlorinated
isomers with poor regioselectivity.[2] The reactivity order for hydrogen abstraction (tertiary >
secondary > primary) would lead to a complex product mixture.[2]

A more viable approach is the conversion of 2,2-dimethyl-1,4-butanediol using a chlorinating
agent like thionyl chloride (SOCIz). While the reaction of alcohols with thionyl chloride can be
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inefficient for substrates prone to steric hindrance, it remains a common method for
synthesizing alkyl chlorides from alcohols.[2]

Other Reactions

Reduction of 1,4-dichloro-2,2-dimethylbutane can be achieved using strong reducing agents
like lithium aluminum hydride (LiAIH4). This reaction would replace the chlorine atoms with
hydrogen, yielding 2,2-dimethylbutane.[2]

Experimental Protocols

While specific laboratory preparations for 1,4-dichloro-2,2-dimethylbutane are not detailed in
the provided search results, a standard protocol can be adapted from the synthesis of similar
compounds like 1,4-dichlorobutane.[9]

Hypothetical Synthesis of 1,4-Dichloro-2,2-
dimethylbutane

This protocol is adapted from the synthesis of 1,4-dichlorobutane from 1,4-butanediol.[9]
Objective: To synthesize 1,4-dichloro-2,2-dimethylbutane from 2,2-dimethyl-1,4-butanediol.

Materials:

2,2-dimethyl-1,4-butanediol

e Thionyl chloride (SOCI2)

e Pyridine

o Diethyl ether

e 10% Sodium bicarbonate solution
e Anhydrous magnesium sulfate

e Ice
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Procedure:

e In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and
thermometer, place 2,2-dimethyl-1,4-butanediol and a catalytic amount of dry pyridine.

o Immerse the flask in an ice bath to maintain a temperature of 5-10°C.

» Add thionyl chloride dropwise to the vigorously stirred mixture, ensuring the temperature
remains controlled.

 After the addition is complete, remove the flask from the ice bath and allow it to stir at room
temperature overnight.

o The following day, reflux the reaction mixture for 3 hours.

o Cool the mixture and cautiously pour it over ice water.

o Extract the product, 1,4-dichloro-2,2-dimethylbutane, with diethyl ether.

o Wash the ethereal extract with a 10% sodium bicarbonate solution, followed by water.

e Dry the organic layer with anhydrous magnesium sulfate.

» Remove the ether by rotary evaporation.

 Purify the crude product by vacuum distillation.
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Reaction Setup

1. Combine 2,2-dimethyl-1,4-butanedi
and pyridine in flask.
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Caption: Workflow for the synthesis of 1,4-dichloro-2,2-dimethylbutane.

© 2025 BenchChem. All rights reserved.

7/9

Tech Support


https://www.benchchem.com/product/b3190548?utm_src=pdf-body-img
https://www.benchchem.com/product/b3190548?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3190548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

1,4-dichloro-2,2-dimethylbutane serves as an important model for understanding the
interplay of steric effects in chemical reactions. Its hindered structure significantly retards
S(_N)2 reactions and promotes competition from elimination pathways. This unique reactivity
profile makes it a valuable substrate for mechanistic studies and a potentially useful, albeit
challenging, intermediate for the synthesis of complex molecules where selective
functionalization is required. Further research into its reaction kinetics and the development of
efficient synthetic routes will continue to be of interest to the chemical research community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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